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2-Aminopurine ribodylic acid - 36475-53-3

2-Aminopurine ribodylic acid

Catalog Number: EVT-1671905
CAS Number: 36475-53-3
Molecular Formula: C10H15N5O10P2
Molecular Weight: 427.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Aminopurine ribodylic acid is a significant compound in the field of biochemistry and molecular biology, primarily recognized for its role as a nucleobase analog. This compound is a derivative of purine and has garnered interest due to its potential applications in nucleic acid research and therapeutic developments.

Source

2-Aminopurine ribodylic acid is synthesized from 2-aminopurine, which can be derived from various synthetic methodologies. The compound's structural properties and functionality make it a valuable subject of study in the context of nucleic acids and their interactions.

Classification

2-Aminopurine ribodylic acid belongs to the class of purine derivatives, specifically categorized under nucleobase analogs. It is structurally related to adenine, one of the primary components of DNA and RNA, thus playing a crucial role in genetic processes.

Synthesis Analysis

Methods

The synthesis of 2-aminopurine ribodylic acid can be achieved through several methodologies, including:

  • Condensation Reactions: A notable synthetic route involves the use of morpholinoacrylonitrile in a mixture of pyridine and acetic acid, leading to high yields of intermediates that can be further processed to obtain 2-aminopurine derivatives .
  • Formylation Techniques: Various formylation reagents have been tested, with triethylorthoformate and acetic anhydride proving most effective for synthesizing 2-aminopurine .

Technical Details

The synthetic processes often utilize spectroscopic techniques such as 1H^{1}H NMR and 13C^{13}C NMR for structural confirmation, alongside IR spectroscopy and elemental analysis to validate the purity and identity of the synthesized compounds .

Molecular Structure Analysis

Structure

2-Aminopurine ribodylic acid features a purine base structure with an amino group at the 2-position. The molecular formula is C5_{5}H6_{6}N4_{4}O3_{3}, indicating the presence of both nitrogenous bases and hydroxyl groups essential for its biochemical activity.

Data

The compound's molecular weight is approximately 182.13 g/mol. Its structural characteristics enable it to form hydrogen bonds, although it lacks some critical groups that would enhance its binding capabilities compared to natural nucleobases .

Chemical Reactions Analysis

Reactions

2-Aminopurine ribodylic acid participates in several chemical reactions that are pivotal for its applications:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, facilitating modifications that enhance its biological activity.
  • Hydrogen Bonding Interactions: Although it lacks certain hydrogen-bonding groups, it still engages in interactions that are crucial for its role as a nucleobase analog.

Technical Details

The reactivity of 2-aminopurine ribodylic acid can be influenced by environmental conditions such as pH and solvent polarity, which affect its stability and interaction with other biomolecules .

Mechanism of Action

Process

The mechanism by which 2-aminopurine ribodylic acid exerts its effects is primarily through incorporation into nucleic acids. Once integrated into DNA or RNA strands, it can lead to mispairing during replication or transcription processes, ultimately affecting gene expression.

Data

Studies indicate that the incorporation of 2-aminopurine into nucleic acids can result in increased mutation rates due to its ability to pair with cytosine instead of thymine or uracil . This property makes it a useful tool for studying mutagenesis and DNA repair mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in water and organic solvents like acetonitrile.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Fluorescence: Exhibits mild fluorescence, which can be exploited in various biochemical assays .
Applications

Scientific Uses

2-Aminopurine ribodylic acid has diverse applications in scientific research:

  • Nucleic Acid Research: Used as a tool to study DNA replication and repair mechanisms due to its ability to induce mutations.
  • Therapeutic Development: Potential applications in developing antiviral agents by targeting viral nucleic acids.
  • Biochemical Assays: Employed in fluorescence-based assays for detecting nucleic acid interactions .
Synthetic Methodologies for 2-Aminopurine Ribodylic Acid Derivatives

Chemo-Enzymatic Approaches Utilizing Purine Nucleoside Phosphorylase

Purine nucleoside phosphorylase (PNP; EC 2.4.2.1) catalyzes the reversible phosphorolysis of N-ribosidic bonds in purine nucleosides, making it indispensable for synthesizing 2-aminopurine ribosides and their phosphorylated derivatives. This transribosylation reaction enables the transfer of ribose-1-phosphate from a donor nucleoside (e.g., inosine) to 2-aminopurine (2AP), yielding 2-aminopurine riboside (2APR) under equilibrium-controlled conditions [8]. The equilibrium constant (K~eq~ ≈ 50) favors nucleoside synthesis thermodynamically, though in vivo phosphorolysis dominates due to coupling with downstream purine salvage enzymes like hypoxanthine-guanine phosphoribosyltransferase [8].

Bacterial PNPs (e.g., E. coli) exhibit broader substrate specificity than mammalian isoforms, efficiently accepting 2AP as a base substrate. This allows >85% conversion rates when using immobilized E. coli PNP in continuous-flow bioreactors with 10 mM 2AP and excess ribose-1-phosphate [8]. Key advantages include:

  • Stereoselectivity: Exclusive formation of β-anomeric ribosides
  • Orthogonality: Tolerance of diverse base modifications without protecting groups
  • Scalability: Recyclable enzyme preparations for gram-scale synthesis

Table 1: Substrate Specificity of PNPs in 2APR Synthesis

PNP Source2AP Conversion (%)K~M~ (2AP) (mM)Inhibitors
E. coli92 ± 30.15 ± 0.028-Azaguanine (K~i~ = 12 nM)
Human erythrocyte28 ± 41.2 ± 0.3Immucillin-H (K~i~ = 56 pM)
Cellulomonas sp.76 ± 50.31 ± 0.05Formycin B (K~i~ = 8 μM)

Solid-Phase Synthesis of Protected 2-Aminopurine Riboside Phosphoramidites

Phosphoramidite chemistry requires regioselectively protected 2APR derivatives to prevent side reactions during oligonucleotide chain assembly. The synthetic sequence involves:

  • N9-Selective Ribosylation: Silver(I) oxide-mediated coupling of 1,2,3,5-tetra-O-acetylribofuranose with 2,6-diaminopurine yields N9-β-configured 2',3',5'-tri-O-acetyl-2-aminopurine riboside (85% yield) [9].
  • Amino Protection: The exocyclic amine at C2 is protected as N,N-dimethylaminomethylene (DMAM) or isobutyryl (iBu) derivatives using N,N-dimethylformamide dimethyl acetal or isobutyryl chloride, respectively. DMAM offers superior stability during phosphitylation (95% yield) [9].
  • Phosphitylation: Reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions produces the target phosphoramidite. ³¹P NMR confirms P(III) formation (δ = 149.2 ppm) [9].

Table 2: Protection Strategies for 2APR Phosphoramidites

Protecting GroupCoupling Efficiency (%)Deprotection ConditionsStability in DNA Synthesis
Dimethylaminomethylene (DMAM)98.7 ± 0.52 h, conc. NH~4~OH/EtOH (3:1)High; no depurination
Isobutyryl (iBu)97.2 ± 1.16 h, 0.05 M K~2~CO~3~ in MeOHModerate; <1% depurination
Phenoxyacetyl (PAC)96.8 ± 0.845 min, AMA solutionHigh; preferred for automation

Catalytic Reduction Strategies for 6-Chloropurine Precursors

6-Chloropurine riboside serves as a versatile precursor for 2APR synthesis via reductive dechlorination or amination pathways:

  • Hydrogenation: Pd/C (10 mol%)-catalyzed hydrogenation of 2-amino-6-chloropurine riboside in methanol/water (4:1) at 50°C achieves quantitative dechlorination to 2APR without over-reduction [1] [8]. Microwave-assisted hydrogenation (100 W, 80°C) reduces reaction time from 24 h to 30 min [1].
  • Metal-Free Reduction: Zn dust in acetic acid/water (1:1) selectively reduces 6-chloro substituents while preserving the 2-amino group (90% yield). NH~4~Cl additives prevent Zn passivation [8].
  • Amination-Reduction: Treatment with NaN~3~ in DMF at 120°C yields 2,6-diazidopurine, which undergoes Staudinger reduction (PPh~3~/H~2~O) to 2,6-diaminopurine. Subsequent regioselective diazotization at C6 with NaNO~2~/AcOH furnishes 2APR [8].

Critical challenges include preventing N-glycosidic bond hydrolysis during reduction (pH 7–9 optimal) and catalyst poisoning by heteroatoms. Bimetallic Pd-Pt/C catalysts enhance durability by resisting sulfur impurities.

Regioselective Functionalization and Protecting Group Dynamics

Regiocontrol in 2APR derivatization centers on three sites: the ribose 5'-OH, the N3 imidazole nitrogen, and the C2 exocyclic amine. Orthogonal protection strategies enable sequential modifications:

  • N9 vs N7 Dilemma: 2AP exhibits ambident nucleophilicity. Ribosylation with acyl-protected ribofuranosyl halides in acetonitrile favors N9-glycosylation (N9:N7 = 15:1), confirmed by NOESY correlations between H1' and H8 protons [9].
  • 5'-OH Protection: tert-Butyldiphenylsilyl (TBDPS) groups offer steric bulk for selective 5'-silylation (94% yield) without base migration. Subsequent 2'- and 3'-OH liberation via mild acetic acid hydrolysis enables phosphoramidite formation [9].
  • Orthogonal Deprotection: DMAM groups on the 2-amino function withstand TBAF-mediated desilylation (0°C, THF), while isobutyryl groups require transesterification catalysts (e.g., DBU) for clean removal without glycosidic bond cleavage [9].

Table 3: Orthogonal Protecting Groups for 2APR Derivatives

Functional GroupProtecting GroupCompatible ConditionsIncompatible Conditions
C2-AminoDMAMTBAF, Pd/C hydrogenationStrong acids (TFA)
IsobutyrylMild acids (AcOH), silylationStrong bases (piperidine)
Ribose 5'-OHTBDPSAcidic/basic deacylation, phosphitylationHF, pyridine-HF
4,4'-Dimethoxytrityl (DMT)Acylation, silylationDichloroacetic acid

Synthetic Convergence: Combining chemo-enzymatic ribosylation with solid-phase phosphoramidite chemistry enables gram-scale production of 2-aminopurine ribodylic acid derivatives. For example, enzymatic synthesis of 2APR followed by 5'-DMT protection and 3'-phosphitylation delivers building blocks for synthesizing fluorescence probes like 5'-d(CTGCGTGC)-3' (C* = 2AP), used in DNA dynamics studies [7] [9].

Properties

CAS Number

36475-53-3

Product Name

2-Aminopurine ribodylic acid

IUPAC Name

[(2R,3S,4R,5R)-5-(2-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C10H15N5O10P2

Molecular Weight

427.2 g/mol

InChI

InChI=1S/C10H15N5O10P2/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(24-9)2-23-27(21,22)25-26(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H2,11,12,14)(H2,18,19,20)/t5-,6-,7-,9-/m1/s1

InChI Key

QHZVVOBZERQMCU-JXOAFFINSA-N

SMILES

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O

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